Salicylamide, N-antipyrinyl-
CAS No.: 5712-95-8
Cat. No.: VC16504485
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5712-95-8 |
|---|---|
| Molecular Formula | C18H17N3O3 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C18H17N3O3/c1-12-16(19-17(23)14-10-6-7-11-15(14)22)18(24)21(20(12)2)13-8-4-3-5-9-13/h3-11,22H,1-2H3,(H,19,23) |
| Standard InChI Key | MCIXCJIARTZWCW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
Salicylamide, N-antipyrinyl- is systematically named N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-2-hydroxybenzamide under IUPAC conventions . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 15166-24-2 | |
| SMILES | CCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=CC=C3O | |
| InChI Key | WTNSMTHXHXQAJJ-UHFFFAOYSA-N | |
| Wikidata ID | Q83033938 |
The compound’s structure combines a salicylamide backbone (2-hydroxybenzamide) with a substituted antipyrine group (1,5-dimethyl-3-oxo-2-phenylpyrazole), linked via an ethylamine bridge .
Physicochemical Properties
Experimental and computed properties include:
The low water solubility aligns with its parent compound, salicylamide, necessitating formulation adjustments for biological testing .
Synthesis and Structural Analysis
Spectroscopic Characterization
The compound’s 3D conformer (PubChem CID: 203778) reveals a planar salicylamide ring connected to a non-planar antipyrinyl group via a flexible ethyl chain. Hydrogen bonding between the phenolic -OH and carbonyl groups likely stabilizes the structure .
Pharmacological and Biological Activities
Rodent Repellency
In a 1974 U.S. Army study screening 699 compounds, Salicylamide, N-antipyrinyl- (listed as TA 4) demonstrated significant repellency against Rattus norvegicus . Key findings:
| Parameter | Value | Significance |
|---|---|---|
| Repellency Index (K) | ≥85 | Threshold for efficacy |
| Effective Concentration | 400 mg/kg food | 4-day acceptance test |
The K index, calculated as:
where and represent treated/untreated food consumption and is body weight, quantifies dose-dependent aversion .
Applications and Industrial Relevance
Pest Control
TA 4’s repellency led to its inclusion in barrier formulations for crop protection. In 6-month storage tests, 43% of analogous compounds retained efficacy, suggesting potential for long-term use .
Pharmaceutical Development
Salicylamide derivatives are explored for analgesic and antipyretic applications. Although TA 4’s bioactivity remains unconfirmed, its metabolic stability (resistance to intestinal hydrolysis) could offer pharmacokinetic advantages over salicylamide .
Future Research Directions
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Mechanistic Studies: Elucidate the molecular targets of TA 4 in rodents versus microbes.
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Formulation Optimization: Develop nanoemulsions to overcome solubility limitations.
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Toxicokinetics: Assess metabolite formation using LC-MS/MS in rodent models.
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